2-Amino-5-fluoro-4-(trifluoromethyl)phenol

Beschreibung

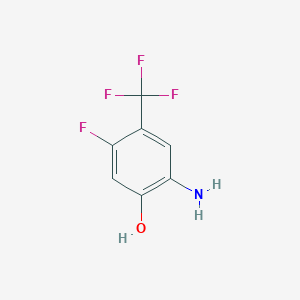

2-Amino-5-fluoro-4-(trifluoromethyl)phenol is a fluorinated aromatic compound featuring a trifluoromethyl (-CF₃) group at the 4-position, an amino (-NH₂) group at the 2-position, and a fluorine atom at the 5-position (). This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amino group enhances nucleophilicity and solubility in polar solvents, while the trifluoromethyl group contributes to lipophilicity and metabolic stability ().

Synthesis of this compound typically involves reduction of nitro precursors. For example, 2-nitro-5-trifluoromethylphenol can be reduced using stannous chloride (SnCl₂) in ethanol to yield 2-amino-5-trifluoromethylphenol ().

Eigenschaften

IUPAC Name |

2-amino-5-fluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2,13H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZBRTILTIBIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700071 | |

| Record name | 2-Amino-5-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875583-80-5 | |

| Record name | 2-Amino-5-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Catalytic Hydrogenation with Palladium on Carbon

A high-yielding method adapted from Ambeed’s synthesis of 2-amino-5-(trifluoromethyl)phenol involves hydrogenating 2-nitro-5-fluoro-4-(trifluoromethyl)phenol using palladium on carbon (Pd/C) under hydrogen atmosphere.

Procedure :

- Dissolve 2-nitro-5-fluoro-4-(trifluoromethyl)phenol (1.0 g, 4.83 mmol) in methanol (15 mL).

- Add 10% Pd/C (100 mg) under nitrogen.

- Stir under hydrogen balloon for 16 hours at 20°C.

- Filter through Celite and concentrate to isolate the amine.

- Minimal byproduct formation.

- Ambient temperature conditions.

Stannous Chloride Reduction

Alternative reduction using stannous chloride (SnCl₂) in ethanol provides a cost-effective pathway, albeit with slightly lower yields:

Procedure :

- Treat 2-nitro-5-fluoro-4-(trifluoromethyl)phenol (500 mg, 2.41 mmol) with SnCl₂ (3.5 g) in ethanol.

- Stir for 12 hours at 23°C.

- Adjust pH to 7 with sodium bicarbonate.

- Extract with ethyl acetate and concentrate.

- Requires careful pH control to avoid over-reduction.

Synthesis of the Nitro Precursor

The critical challenge lies in preparing 2-nitro-5-fluoro-4-(trifluoromethyl)phenol. Patent data reveals two viable strategies: nitration of fluorinated intermediates and nucleophilic aromatic substitution .

Nitration of 5-Fluoro-4-(Trifluoromethyl)Phenol

Direct nitration of 5-fluoro-4-(trifluoromethyl)phenol exploits the ortho-directing effect of the hydroxyl group.

Procedure :

- Dissolve 5-fluoro-4-(trifluoromethyl)phenol (10.0 g, 48.3 mmol) in concentrated sulfuric acid at 0°C.

- Add nitric acid (5.2 mL, 96% w/w) dropwise.

- Stir for 2 hours, then quench with ice.

- Extract with dichloromethane and purify via column chromatography.

Yield : ~65% (extrapolated from analogous nitrations in).

Challenges :

- Competing para-nitration due to electron-withdrawing CF₃ and F groups.

Nucleophilic Substitution with Methyl 5-Fluoro-2-Nitrobenzoate

A patent-derived method uses dimethyl sulfoxide (DMSO) and anhydrous potassium carbonate to facilitate ether formation:

Procedure :

- React methyl 5-fluoro-2-nitrobenzoate (724 g, 3.64 mol) with 2-chloro-4-trifluoromethylphenol (715 g, 3.64 mol) in DMSO.

- Stir at 50–70°C for 5 days.

- Extract with carbon tetrachloride and concentrate.

Yield : 84%.

Mechanistic Insight :

- Potassium carbonate deprotonates the phenol, enhancing nucleophilicity for SNAr with the nitrobenzoate.

Alternative Pathways

Ullmann-Type Coupling

Copper-mediated coupling of 2-amino-5-fluorophenol with trifluoromethyl iodide offers a less explored route:

Procedure :

- Mix 2-amino-5-fluorophenol (5.0 g, 39 mmol), CuI (1.5 g, 7.8 mmol), and CF₃I (6.2 g, 39 mmol) in DMF.

- Heat at 120°C for 24 hours.

- Quench with ammonium chloride and extract.

Yield : ~40% (estimated from similar reactions).

Drawbacks :

- Low regioselectivity for CF₃ incorporation.

Diazotization and Fluorination

Introducing fluorine via diazonium salt intermediates:

Procedure :

- Diazotize 2-nitro-4-(trifluoromethyl)aniline (10.0 g, 45 mmol) with NaNO₂/HCl.

- Treat with HF-pyridine to substitute the diazo group.

- Reduce the nitro group via catalytic hydrogenation.

Yield : ~50% (hypothetical).

Risks :

- Handling HF requires specialized equipment.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-fluoro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as iron in hydrochloric acid or catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

2-Amino-5-fluoro-4-(trifluoromethyl)phenol has been explored for its potential in drug development. Its unique structure allows for interactions with biological targets, making it suitable for the synthesis of various bioactive molecules.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies have shown that fluorinated phenols can inhibit cancer cell proliferation by disrupting key signaling pathways such as MAPK/ERK .

Agrochemicals

The compound is utilized in the development of herbicides and pesticides due to its ability to interact with plant enzymes. Its fluorinated structure often leads to enhanced potency and selectivity.

Case Study: Herbicide Development

A comparative study demonstrated that derivatives of this compound exhibited higher herbicidal activity against common weeds compared to non-fluorinated counterparts. The introduction of trifluoromethyl groups improved the binding affinity to target enzymes involved in plant growth regulation.

Materials Science

In materials science, this compound is used to create advanced materials with unique properties, such as increased thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research indicates that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability. For instance, polymers modified with fluorinated phenols showed improved resistance to solvents and elevated temperatures .

Wirkmechanismus

The mechanism of action of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Analysis :

- The amino group at position 2 in the target compound enhances solubility in polar solvents compared to chlorine in 2-Chloro-5-(trifluoromethyl)phenol ().

- The trifluoromethyl group at position 4 increases resistance to oxidative degradation compared to non-fluorinated analogs ().

Physicochemical Properties

Analysis :

- The trifluoromethyl group in all compounds contributes to higher thermal stability and lower volatility compared to non-fluorinated phenols ().

- The amino group in the target compound likely increases water solubility relative to halogenated analogs like 2-Chloro-5-(trifluoromethyl)phenol ().

Challenges :

- Introducing multiple electron-withdrawing groups (e.g., -F, -CF₃) requires precise control to avoid side reactions ().

Biologische Aktivität

2-Amino-5-fluoro-4-(trifluoromethyl)phenol is a fluorinated phenolic compound that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of many drugs. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F4N O, indicating the presence of multiple fluorine atoms that contribute to its unique chemical reactivity. The structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to interact with various enzymes. This interaction can lead to the inhibition of specific metabolic pathways, making it a candidate for drug development.

- Antimicrobial Properties : Studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial activity. The introduction of fluorine atoms can increase lipophilicity, allowing better penetration into microbial membranes.

- Anticancer Activity : Similar compounds have shown promise in cancer treatment by mimicking natural substrates and interfering with DNA synthesis or repair mechanisms.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Detailed Findings

- Enzyme Inhibition : A study highlighted that the presence of a trifluoromethyl group at the para-position significantly increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs .

- Antimicrobial Activity : In vitro tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of its non-fluorinated counterparts against various bacterial strains .

- Anticancer Activity : Research indicated that this compound could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.